molecular formula C13H8BrClN2O4 B6271259 5-bromo-3-[(2-chloro-3-nitrophenyl)methoxy]pyridine-2-carbaldehyde CAS No. 2648939-73-3

5-bromo-3-[(2-chloro-3-nitrophenyl)methoxy]pyridine-2-carbaldehyde

Cat. No. B6271259
CAS RN: 2648939-73-3
M. Wt: 371.6
InChI Key:
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Description

The compound “5-bromo-3-[(2-chloro-3-nitrophenyl)methoxy]pyridine-2-carbaldehyde” is likely a complex organic molecule. It appears to contain a pyridine ring (a six-membered ring with five carbon atoms and one nitrogen atom), which is substituted with various functional groups including a bromine atom, a methoxy group, and an aldehyde group .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group to the pyridine ring. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of an aromatic pyridine ring suggests that the compound may exhibit resonance, which could affect its chemical behavior .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups attached to the pyridine ring. For example, the bromine atom might make the compound susceptible to reactions involving nucleophilic aromatic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence properties like solubility, melting point, and boiling point .

Mechanism of Action

Without specific context (such as the compound’s use in a biological system or a chemical reaction), it’s difficult to predict the mechanism of action of this compound .

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and the nature of its functional groups. For example, many nitro compounds are explosive, and bromine-containing compounds can be hazardous .

Future Directions

Future research on this compound could involve exploring its synthesis, investigating its reactivity, or studying its potential applications (for example, in medicinal chemistry or materials science) .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 5-bromo-3-[(2-chloro-3-nitrophenyl)methoxy]pyridine-2-carbaldehyde involves the reaction of 5-bromo-2-pyridinecarboxaldehyde with 2-chloro-3-nitrobenzyl alcohol in the presence of a base to form the intermediate, which is then oxidized to the final product using an oxidizing agent.", "Starting Materials": [ "5-bromo-2-pyridinecarboxaldehyde", "2-chloro-3-nitrobenzyl alcohol", "Base", "Oxidizing agent" ], "Reaction": [ "Step 1: 5-bromo-2-pyridinecarboxaldehyde is reacted with 2-chloro-3-nitrobenzyl alcohol in the presence of a base, such as sodium hydroxide, to form the intermediate 5-bromo-3-[(2-chloro-3-nitrophenyl)methoxy]pyridine-2-carbinol.", "Step 2: The intermediate is then oxidized to the final product, 5-bromo-3-[(2-chloro-3-nitrophenyl)methoxy]pyridine-2-carbaldehyde, using an oxidizing agent, such as Jones reagent or potassium permanganate.", "Step 3: The final product is purified using standard techniques, such as recrystallization or column chromatography." ] }

CAS RN

2648939-73-3

Product Name

5-bromo-3-[(2-chloro-3-nitrophenyl)methoxy]pyridine-2-carbaldehyde

Molecular Formula

C13H8BrClN2O4

Molecular Weight

371.6

Purity

91

Origin of Product

United States

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